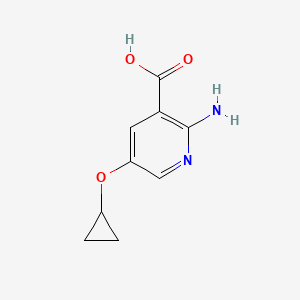

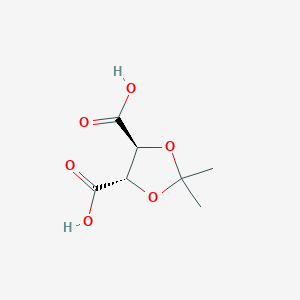

![molecular formula C35H36F2N8O9S2 B14803370 [2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)

[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isavuconazonium sulfate is a systemic antifungal medication belonging to the triazole class. It is marketed under the brand name Cresemba and is used to treat invasive aspergillosis and mucormycosis . This compound is a prodrug, which means it is converted into its active form, isavuconazole, in the body . Isavuconazonium sulfate can be administered orally or intravenously .

準備方法

The synthesis of isavuconazonium sulfate involves several steps. One efficient and practical method uses an anion exchange resin instead of sulfuric acid to introduce the bisulfate anion . This method has been optimized for industrial-scale production, achieving a high yield and purity . Another approach involves obtaining a trifluoroacetate salt of isavuconazonium and converting it to the sulfate salt in the presence of a compound containing a bisulfate ion . The process includes the use of microporous resins and lyophilization from the aqueous phase .

化学反応の分析

Isavuconazonium sulfate undergoes various chemical reactions, primarily focusing on its conversion to isavuconazole. The prodrug is rapidly hydrolyzed in the blood by plasma esterases to produce isavuconazole . Isavuconazole then inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase . This inhibition leads to the accumulation of methylated sterol precursors and depletion of ergosterol, weakening the fungal cell membrane .

科学的研究の応用

Isavuconazonium sulfate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is primarily used to treat invasive fungal infections such as aspergillosis and mucormycosis . The compound’s broad-spectrum antifungal activity makes it effective against various yeasts, molds, and dimorphic fungi . Additionally, isavuconazonium sulfate is being studied for its potential use in preventing invasive fungal diseases in high-risk patients, such as those undergoing hematopoietic stem cell transplantation . Its predictable pharmacokinetics and fewer drug interactions compared to other antifungals make it a valuable option for managing complex fungal infections .

作用機序

Isavuconazonium sulfate is a prodrug that is rapidly hydrolyzed in the blood to its active form, isavuconazole . Isavuconazole inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, by targeting the cytochrome P-450-dependent enzyme lanosterol 14-alpha-demethylase . This inhibition disrupts the fungal cell membrane’s structure and function, leading to the accumulation of methylated sterol precursors and depletion of ergosterol . The weakened cell membrane ultimately results in the death of the fungal cells .

類似化合物との比較

Isavuconazonium sulfate is compared with other triazole antifungals such as voriconazole and posaconazole. While all three compounds have broad-spectrum antifungal activity, isavuconazonium sulfate offers several advantages. It has a more predictable pharmacokinetic profile, fewer drug interactions, and improved tolerability . Additionally, isavuconazonium sulfate does not require a cyclodextrin vehicle for intravenous administration, reducing the risk of nephrotoxicity . Other similar compounds include itraconazole and fluconazole, but isavuconazonium sulfate’s broader spectrum of activity and better safety profile make it a preferred choice for treating invasive fungal infections .

特性

分子式 |

C35H36F2N8O9S2 |

|---|---|

分子量 |

814.8 g/mol |

IUPAC名 |

[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate |

InChI |

InChI=1S/C35H35F2N8O5S.H2O4S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3;1-5(2,3)4/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1/t22?,23?,35-;/m1./s1 |

InChIキー |

LWXUIUUOMSMZKJ-DRQCEDIHSA-M |

異性体SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] |

正規SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=[N+](C=N3)C(C)OC(=O)N(C)C4=C(C=CC=N4)COC(=O)CNC)(C5=C(C=CC(=C5)F)F)O.OS(=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dibromophenoxy)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B14803297.png)

![methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B14803307.png)

![6-[bis(2,2,2-trifluoroethyl)amino]-4-(trifluoromethyl)-6H-quinolin-2-one](/img/structure/B14803323.png)

![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)

![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)

![5-Methyl-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B14803352.png)